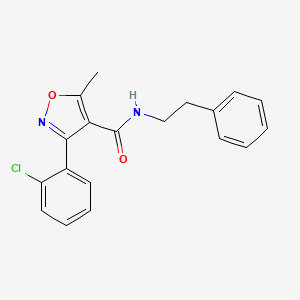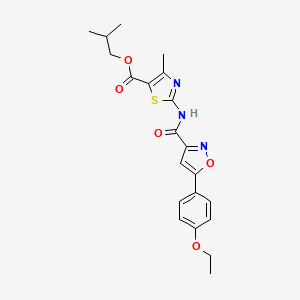![molecular formula C19H23N5O5S2 B2514892 N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide CAS No. 713508-44-2](/img/structure/B2514892.png)
N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23N5O5S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Properties
A study on heterocyclic synthesis demonstrated the preparation of various derivatives through reactions involving carboxamide and different compounds, such as benzaldehyde and cyclopentanone, leading to the creation of new antibiotic and antibacterial drugs. The biological activity of the synthesized compounds was investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in antibiotic development (Ahmed, 2007).
Antitumor Activity of Pyrimidinylpropenamides
Research on pyrimidinylpropenamides, analogs of the antibiotic sparsomycin, explored their antitumor evaluation. The study found that certain derivatives displayed substantial antitumor activity, suggesting that the presence of a sulfoxide moiety and a specific configuration at the chiral carbon atom were crucial for antitumor response. This highlights the compound's potential in cancer treatment (Lin & Dubois, 1977).
Acetohydroxyacid Synthase Inhibition for Herbicide Development
A study on pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS) - an enzyme critical in branched-chain amino acid biosynthesis, used a strategy integrating molecular docking and various analysis techniques to identify the bioactive conformation of these compounds. This research aids in designing herbicides with improved efficacy and selectivity, providing insights into the binding mode of pyrimidinylthiobenzoates to AHAS and offering a basis for the synthesis of new derivatives (He et al., 2007).
Fluorescence Binding Studies for Protein Interaction
Another study focused on the synthesis of p-hydroxycinnamic acid amides and their interaction with bovine serum albumin (BSA), providing insights into the binding mechanisms and conformational changes of proteins upon ligand binding. This research is valuable for understanding drug-protein interactions and developing new therapeutic agents (Meng et al., 2012).
Development of Antibacterial and Insect-Repellent Dyes
A novel approach integrated the anti-bacterial activities of sulfonamides with the insect-repellent property of DEET, leading to the synthesis of azo reactive dyes. These dyes showed promising anti-bacterial and insect-repellent activities, offering a multifunctional application in materials that require both properties (Mokhtari et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S2/c1-28-16-11-15(21-18(22-16)29-2)24-31(26,27)14-9-7-13(8-10-14)20-19(30)23-17(25)12-5-3-4-6-12/h7-12H,3-6H2,1-2H3,(H,21,22,24)(H2,20,23,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBNFUCIRGYDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)


![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)
![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)